![molecular formula C10H6O5 B8089495 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid](/img/structure/B8089495.png)
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6O5 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties : Certain derivatives of 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, exhibit excellent fluorescence properties in both ethanol solution and solid state, making them potentially useful for molecular recognition and imaging applications (Shi, Liang, & Zhang, 2017).
Structural Studies : The synthesis and structural analysis of various 6-substituted 2-oxo-2H-chromene-3-carboxylic acid derivatives have been explored, with emphasis on their intramolecular hydrogen bonding and non-covalent interactions, which are significant in understanding their molecular properties (Santos‐Contreras et al., 2009).
Biological Activity : Compounds derived from this compound have been synthesized and shown to exhibit remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis Methods : Rapid synthetic methods for producing 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, have been developed (Zhu et al., 2014).
Antibacterial and Antifungal Agents : Novel oxadiazole derivatives containing the 2H-chromen-2-one moiety, synthesized from this compound, have been tested and found effective as antibacterial and antifungal agents (Mahesh et al., 2022).
Anticorrosive Properties : Certain derivatives, like alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, have been synthesized and shown to efficiently inhibit corrosion of mild steel in acidic environments (Shcherbakov et al., 2014).
properties
IUPAC Name |
6-hydroxy-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOZBYDRWPSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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